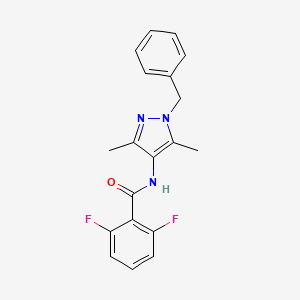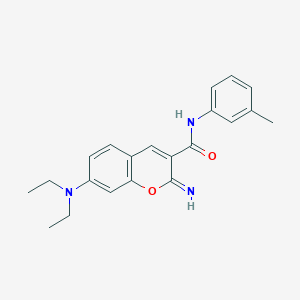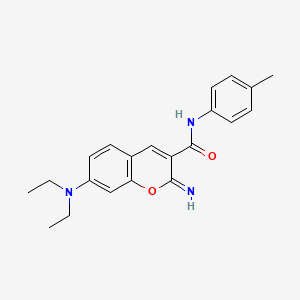
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, commonly known as Cpd-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Cpd-1 works by inhibiting the activity of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, Cpd-1 has been shown to inhibit the activity of certain cytokines, such as TNF-alpha, which are involved in inflammation.
Biochemical and Physiological Effects:
Cpd-1 has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, Cpd-1 has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and growth. In inflammation, Cpd-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In neurological disorders, Cpd-1 has been shown to reduce the aggregation of amyloid-beta peptides, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Cpd-1 has several advantages for lab experiments, including its high purity and specificity for certain molecular targets. However, Cpd-1 also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of Cpd-1. One potential direction is to further optimize the synthesis method to improve yield and purity. Another direction is to explore the potential therapeutic applications of Cpd-1 in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on the development of Cpd-1 analogs with improved solubility and reduced toxicity.
Applications De Recherche Scientifique
Cpd-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Cpd-1 has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, Cpd-1 has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines. In neurological disorders, Cpd-1 has shown potential in treating Alzheimer's disease and other neurodegenerative disorders by inhibiting the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
N-cyclopropyl-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20(4-2)13-8-5-11-9-14(16(18)22-15(11)10-13)17(21)19-12-6-7-12/h5,8-10,12,18H,3-4,6-7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPWYNHLMXXZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4286952.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286958.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B4286961.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286963.png)
![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4286972.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4286985.png)

![3-(4-chlorophenyl)-N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4286995.png)

![3-(4-chlorophenyl)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287007.png)


